7-Octenoic acid

説明

特性

IUPAC Name |

oct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYYQTRHHXLTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337674 | |

| Record name | 7-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18719-24-9 | |

| Record name | 7-Octenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Octenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-OCTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMY8YV4JPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Octenoic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octenoic acid, a medium-chain unsaturated fatty acid, is gaining attention in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological activities of this compound, with a focus on its anti-inflammatory effects. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

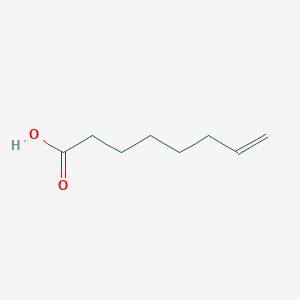

Chemical Properties and Structure

This compound is an eight-carbon monounsaturated fatty acid with the double bond located at the seventh carbon position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | oct-7-enoic acid | [1] |

| CAS Number | 18719-24-9 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][3] |

| Molecular Weight | 142.20 g/mol | [2][4] |

| Melting Point | 1.7°C (estimate) | [2][5] |

| Boiling Point | 256.29°C (estimate) | [2][5] |

| Density | 0.925 g/mL at 25°C | [2][4] |

| Refractive Index | n20/D 1.442 | [2][4] |

| Solubility | Slightly soluble in water (3.4 g/L at 25°C) | [3] |

| SMILES | C=CCCCCCC(=O)O | [4][6] |

| InChI | InChI=1S/C8H₁₄O₂/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H₂,(H,9,10) | [1][4] |

Structure:

The chemical structure of this compound is characterized by a carboxylic acid head and a seven-carbon aliphatic tail with a terminal double bond.

References

An In-depth Technical Guide to the Physical Properties of 7-Octenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octenoic acid (CAS No: 18719-24-9), a medium-chain unsaturated fatty acid, is a molecule of growing interest in various scientific domains, including drug development and biochemical research.[1] Its unique structural features, combining a terminal double bond with a carboxylic acid functional group, impart specific physical and chemical characteristics that are crucial for its handling, formulation, and biological activity. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and insights into its biological signaling pathways.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and development. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [2][3][4] |

| Molecular Weight | 142.20 g/mol | [2][3][4][5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.925 g/mL at 25 °C | [2][5][6] |

| Boiling Point | 256.29 °C (estimate) | [2][6] |

| Melting Point | 1.7 °C (estimate) | [2][6] |

| Solubility in Water | 683.4 mg/L at 25 °C (estimated) | [7] |

| Refractive Index | n20/D 1.442 | [2][5][6] |

| pKa | 4.77 ± 0.10 (Predicted) | [2] |

| Flash Point | >110 °C | [2][5][6] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for the consistent and reliable use of this compound in experimental settings. The following sections detail the general methodologies employed to measure the key physical properties of fatty acids like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.

-

The Thiele tube is gently heated, and a stream of bubbles will be observed emerging from the capillary tube as the liquid's vapor pressure increases.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination (Capillary Method)

While this compound is a liquid at room temperature, its melting point can be determined by first freezing the sample.

Procedure:

-

A small amount of liquid this compound is drawn into a capillary tube.

-

The capillary tube is then cooled, for instance, by placing it in an ice bath, to solidify the sample.

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus or a Thiele tube.

-

The apparatus is heated slowly and evenly.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is commonly used for accurate density measurements of liquids.

Procedure:

-

A clean and dry pycnometer is weighed empty (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).

-

The density of this compound is calculated using the formula: Density = (m₃ - m₁) / V.

Solubility Determination

The solubility of this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved acid.

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The solution is then filtered or centrifuged to remove any undissolved acid.

-

A known volume of the clear, saturated solution is taken, and the concentration of this compound is determined using a suitable analytical method, such as titration with a standardized base or a chromatographic technique like Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound.

-

¹H NMR: The spectrum will show characteristic peaks for the vinyl protons of the terminal double bond, the methylene (B1212753) protons adjacent to the double bond and the carboxylic acid, and the other methylene protons in the alkyl chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the two sp² carbons of the double bond, and the sp³ carbons of the methylene groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid.

-

A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group.

-

A peak around 1640 cm⁻¹ is indicative of the C=C stretching of the terminal alkene.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (142.20 g/mol ) will be observed.

-

Characteristic fragment ions resulting from the loss of specific groups (e.g., COOH, alkyl fragments) will also be present, aiding in structural elucidation.

Biological Signaling Pathways of this compound

Recent research has begun to elucidate the biological activities of this compound, particularly its role in modulating inflammatory, oxidative stress, and apoptotic pathways. Studies have shown that this compound, derived from Moringa oleifera, can significantly downregulate the production of pro-inflammatory cytokines and inhibit the nuclear translocation of NF-κB p65, a key transcription factor in the inflammatory signaling cascade.[5]

Below are diagrams representing the key signaling pathways influenced by this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

References

- 1. This compound CAS#: 18719-24-9 [m.chemicalbook.com]

- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GSRS [precision.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. more.juniata.edu [more.juniata.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 7-Octenoic Acid (CAS 18719-24-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octenoic acid (CAS: 18719-24-9), a monounsaturated medium-chain fatty acid, is an emerging molecule of interest in various scientific fields.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and known biological activities. Particular focus is given to its anti-inflammatory, antioxidant, and anti-apoptotic effects, highlighting its potential in pharmaceutical research and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its implicated signaling pathway to serve as a valuable resource for researchers.

Chemical and Physical Properties

This compound is an unsaturated fatty acid characterized by a terminal double bond between the seventh and eighth carbon atoms.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic fatty acid odor.[1] Its unsaturated nature imparts greater fluidity compared to its saturated counterpart, octanoic acid, and provides a site for various chemical reactions such as oxidation and polymerization.[1] It is soluble in organic solvents and has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18719-24-9 | [2][3] |

| Molecular Formula | C₈H₁₄O₂ | [2][3][4] |

| Molecular Weight | 142.20 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.925 g/mL at 25 °C | [3] |

| Boiling Point | 256.29 °C (estimate) | [5] |

| Melting Point | 1.7 °C (estimate) | [5] |

| Refractive Index | n20/D 1.442 | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| pKa | 4.77 ± 0.10 (Predicted) | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features | Source |

| ¹H NMR | Data available for the related compound 7-Octynoic acid. | [6] |

| ¹³C NMR | Data available for methyl 7-octenoate. | [7] |

| Mass Spectrometry (GC-MS) | Top peaks (m/z): 55, 82, 41. | [2] |

| Infrared (IR) Spectroscopy | Data available. | [2] |

Synthesis and Purification

While this compound is commercially available, several synthetic routes can be envisioned for its laboratory preparation. A common strategy for the synthesis of terminal alkenoic acids involves the use of a bifunctional starting material that allows for the introduction of the carboxylic acid and the terminal alkene.

One potential synthetic route starts from 7-bromo-1-heptene. The conversion to this compound can be achieved via a Grignard reaction followed by carboxylation.

Experimental Protocol: Synthesis of this compound from 7-Bromo-1-heptene (General Procedure)

-

Grignard Reagent Formation: 7-Bromo-1-heptene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent, hept-6-en-1-ylmagnesium bromide.

-

Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice). The Grignard reagent is added to a slurry of crushed dry ice in an anhydrous ether solvent.

-

Work-up: The reaction mixture is quenched by the slow addition of an aqueous acid, such as dilute hydrochloric acid or sulfuric acid. This protonates the carboxylate salt to yield this compound.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.

Another described method involves the oxidation of 7-octen-1-al.[8]

Purification

For purification of IgG from solutions containing various proteins and lipids, octanoic acid is used as a precipitating agent. This process involves the slow addition of octanoic acid at ambient temperature under controlled pH and conductivity. The resulting precipitate of contaminating proteins, lipids, and caprylate is then removed by filtration, leaving the IgG in solution.[9]

Biological Activity and Signaling Pathways

Recent studies have highlighted the significant biological activities of this compound, particularly its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1]

Anti-inflammatory, Antioxidant, and Anti-apoptotic Effects

A key study demonstrated that this compound exerts protective effects in lipopolysaccharide (LPS)-stimulated THP-1 macrophage inflammatory responses.[1] The compound was found to significantly downregulate the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[1] Furthermore, it inhibited the expression of inflammation-related genes such as NFKB1, PTGS2 (COX-2), and NOS2.[1]

The anti-oxidative effects of this compound were evidenced by its inhibition of LPS-induced NADPH oxidase 2 (NOX2) component genes and phosphorylated NOX2 and p47phox proteins.[1] The compound also demonstrated anti-apoptotic activity by reducing the expression of TP53, BAX, CASP3, and CASP7, while enhancing BCL2 expression and Bcl-2 protein levels.[1]

Table 3: Biological Activity of this compound

| Activity | Model System | Key Findings | Quantitative Data | Source |

| Cytotoxicity | THP-1 derived macrophages | Dose-dependent effect on cell viability. | IC₅₀: 272 µg/mL | [1] |

| Anti-inflammatory | LPS-stimulated THP-1 macrophages | Downregulation of TNF-α, IL-1β, and IL-6 production. Inhibition of NFKB1, PTGS2, and NOS2 gene expression. | - | [1] |

| Antioxidant | LPS-stimulated THP-1 macrophages | Inhibition of NOX2 pathway components. | - | [1] |

| Anti-apoptotic | LPS-stimulated THP-1 macrophages | Modulation of apoptosis-related gene and protein expression. | - | [1] |

Implicated Signaling Pathway: TLR4/NF-κB Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4) / nuclear factor-kappa B (NF-κB) signaling pathway.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. Activation of TLR4 initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and other inflammatory mediators.[10][11][12] this compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[1]

Caption: TLR4/NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

Cell Viability Assay (MTT Assay)

The cytotoxic profile of this compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Seed THP-1 derived macrophages in a 96-well plate at a suitable density and allow them to adhere.

-

Treatment: Expose the cells to varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer.

-

Sample Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate to allow the cytokine to bind to the capture antibody.

-

Detection Antibody: Add a biotin-conjugated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

-

Stop Reaction: Stop the reaction with an acid solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.[13][14][15][16][17]

Gene Expression Analysis (RT-qPCR)

The effect of this compound on the expression of target genes can be analyzed by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., NFKB1, PTGS2, TNFα) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the ΔΔCt method.[12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound in various matrices, GC-MS is a powerful technique.

-

Sample Preparation: Extract the fatty acids from the sample matrix. This may involve liquid-liquid extraction or solid-phase extraction.

-

Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) to improve its chromatographic properties. This can be achieved by reaction with a methylating agent such as BF₃-methanol or by using a diazomethane (B1218177) solution.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a wax or a non-polar column). The components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into a mass spectrometer. Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns.

-

Data Analysis: Identify this compound (as its derivative) based on its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using an internal standard.

Applications and Future Perspectives

This compound serves as a versatile intermediate in organic synthesis for the production of various chemicals, including surfactants and plasticizers.[1] Its demonstrated biological activities open up new avenues for its application in the pharmaceutical and food chemistry sectors.[1] The anti-inflammatory and antioxidant properties suggest its potential as a lead compound for the development of new therapeutic agents for inflammatory diseases. Further research is warranted to fully elucidate its mechanisms of action, explore its efficacy in in vivo models, and assess its safety profile for potential therapeutic use. Its role as a semiochemical in insect olfaction also presents opportunities for the development of novel pest management strategies.

Conclusion

This technical guide has provided a detailed overview of this compound, summarizing its chemical properties, synthesis, analytical methods, and biological activities. The compiled data and experimental protocols offer a valuable resource for researchers and professionals in drug development and related fields. The elucidation of its role in the TLR4/NF-κB signaling pathway underscores its potential as a modulator of inflammatory responses, paving the way for future investigations into its therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C8H14O2 | CID 543977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-辛烯酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 7-Octynoic acid(10297-09-3) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. EP0069339A2 - Process for producing 7-octen-1-al and derivatives thereof - Google Patents [patents.google.com]

- 9. Inhibition of TLR4, NF-κB, and INOS pathways mediates ameliorative effect of syringic acid in experimental ulcerative colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. novamedline.com [novamedline.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. resources.rndsystems.com [resources.rndsystems.com]

7-Octenoic Acid: An In-Depth Review of Its Natural Occurrence, Biosynthesis, and Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octenoic acid (CH2=CH(CH2)5COOH) is a monounsaturated medium-chain fatty acid. Despite its availability from chemical suppliers and its classification as a compound "found in nature" by some commercial entities[1], a comprehensive review of scientific literature and metabolomic databases reveals a significant lack of specific, verifiable natural sources. This technical guide summarizes the current state of knowledge regarding this compound, addressing the conspicuous absence of documented natural origins. In lieu of specific data for this compound, this guide provides a detailed overview of the general biosynthetic pathways for unsaturated fatty acids in microorganisms, which represent potential, yet unconfirmed, sources. Furthermore, it outlines established experimental protocols for the extraction and quantification of short-chain and medium-chain fatty acids from biological matrices, which would be applicable to the analysis of this compound should a natural source be identified.

Natural Sources of this compound: A Conspicuous Absence of Evidence

A thorough investigation of scientific literature and major chemical and metabolomic databases, including PubChem, LIPID MAPS, and the Human Metabolome Database, yielded no specific reports of this compound being isolated and identified from a natural, biological source. While commercial suppliers may list it as a nature-identical compound, the primary research to support this claim is not publicly available. Searches for this compound in the context of essential oils, fermented foods, and as a volatile organic compound from insects and microorganisms also failed to identify its presence.

This absence of data prevents the compilation of quantitative information on its concentration in natural matrices.

General Biosynthesis of Unsaturated Fatty Acids in Microorganisms

While the specific biosynthetic pathway for this compound remains unelucidated due to the lack of identified natural producers, the general mechanisms for the formation of unsaturated fatty acids in microorganisms are well-established. These pathways could potentially be engineered or discovered to produce this compound.

Microorganisms primarily utilize two distinct pathways for the synthesis of unsaturated fatty acids: the anaerobic (oxygen-independent) and aerobic (oxygen-dependent) pathways.

Anaerobic Biosynthesis of Unsaturated Fatty Acids

The anaerobic pathway is prevalent in many bacteria. It introduces a double bond into the fatty acid chain during its elongation. A key enzyme in this process is β-hydroxyacyl-ACP dehydratase. This enzyme can introduce a cis or trans double bond. In the case of Escherichia coli, the FabA enzyme isomerizes a trans-2-decenoyl-ACP intermediate to cis-3-decenoyl-ACP, which is then elongated to form vaccenic acid (18:1 n-7). A similar mechanism, if a suitable substrate and enzyme were present, could theoretically lead to the formation of this compound.

References

7-Octenoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 7-octenoic acid. The information is compiled from various safety data sheets and toxicological databases to ensure a comprehensive resource for laboratory and industrial settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the compound.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1][2]

Signal Word: Danger[1]

Hazard Statements:

Pictograms:

| Pictogram | Hazard |

|

| Acute Toxicity (Harmful) |

|

| Skin Corrosion |

|

| Hazardous to the Aquatic Environment |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 18719-24-9 |

| Appearance | Liquid |

| Density | 0.925 g/mL at 25 °C |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

| pH | 4[2] |

| Solubility | Slightly soluble in water (3.4 g/L at 25 °C)[2] |

Toxicological Data

| Endpoint | Species | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | 328.1 mg/kg[3] | Category 4 |

| Acute Aquatic Toxicity (LC50) - Octanoic Acid | Fish (general) | 22 mg/L (96 h)[4] | Category 1 (for this compound) |

| Acute Aquatic Toxicity (EC50) - Octanoic Acid | Aquatic Invertebrates | >20 mg/L (48 h)[4] | Category 1 (for this compound) |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals like this compound are outlined in the OECD Guidelines for the Testing of Chemicals. The following are summaries of relevant guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification.

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The procedure is a stepwise process where the results from a single animal are used to determine the dose for the next animal. The aim is to identify a dose that causes evident toxicity but no mortality.

-

Test Animals: Typically, rats are used. Animals are fasted prior to dosing.

-

Administration: The substance is administered in a single dose by gavage.

-

Observation Period: Animals are observed for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed signs of toxicity and mortality at specific dose levels.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)

This in vitro test determines the skin corrosion potential of a substance.

-

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive substances are identified by their ability to cause a decrease in cell viability below certain thresholds.

-

Procedure: The test substance is applied to the surface of the RhE tissue for specific exposure times (e.g., 3 minutes and 1 hour). After exposure, the tissue is rinsed, and cell viability is measured using a cell viability assay (e.g., MTT assay).

-

Endpoint: A substance is identified as corrosive if the cell viability is below a defined threshold (e.g., less than 50% viability after a 3-minute exposure or less than 15% after a 1-hour exposure). This allows for classification as a skin corrosive substance (GHS Category 1).

Safety and Handling Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (8-inch minimum).

-

Skin Protection: Handle with impervious gloves. Wear protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a suitable respirator.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Solubility of 7-Octenoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 7-octenoic acid in organic solvents. A comprehensive literature search did not yield specific quantitative solubility data for this compound. This is not uncommon for specialized, non-commodity chemicals. However, this guide provides a detailed framework for researchers to determine the solubility of this compound through established experimental protocols. Furthermore, it presents general principles of fatty acid solubility and includes reference data for saturated fatty acids to provide qualitative insights.

General Solubility Characteristics of Fatty Acids

Lipids, including fatty acids, are defined by their solubility in organic solvents and insolubility in water[1][2]. The solubility of a fatty acid is primarily dictated by the polarity of the solvent relative to the nonpolar hydrocarbon chain and the polar carboxylic acid head of the fatty acid[3]. Generally, fatty acids are soluble in nonpolar and moderately polar organic solvents such as chloroform (B151607), ethers, and alcohols[2][3].

As the carbon chain length of a fatty acid increases, its hydrophobicity increases, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents[4]. The presence of double bonds in unsaturated fatty acids, like this compound, introduces kinks in the hydrocarbon chain, which can affect how the molecules pack in a crystal lattice, often leading to lower melting points and potentially different solubility behavior compared to their saturated counterparts[2].

Quantitative Solubility Data (Reference for Saturated Fatty Acids)

While specific data for this compound is unavailable, the following table provides solubility data for various saturated fatty acids in a range of organic solvents. This information, sourced from Cyberlipid, is valuable for understanding general solubility trends. For instance, it is evident that chloroform is a good solvent for many fatty acids, while acetonitrile (B52724) is a poorer solvent[5]. One might infer that this compound, an eight-carbon unsaturated fatty acid, would exhibit solubility within the range of the short-to-medium chain fatty acids presented.

| Carbon Atoms | Acetonitrile | Benzene | Chloroform | Cyclohexane | n-Heptane | n-Hexane | Petroleum Ether | Toluene |

| 4 | Miscible | Miscible | Miscible | Miscible | Miscible | Miscible | Miscible | Miscible |

| 6 | Miscible | Miscible | Miscible | Miscible | Miscible | Miscible | Miscible | Miscible |

| 8 | 5100 | 6750 | 7300 | 6800 | 5100 | 5600 | 6200 | 7000 |

| 10 | 660 | 3260 | 3980 | 3420 | 4070 | 4400 | 5670 | 5100 |

| 12 | 76 | 830 | 936 | 680 | 605 | 912 | 818 | 1200 |

| 14 | 18 | 325 | 292 | 215 | 159 | 189 | 102 | 173 |

| 16 | 4 | 151 | 73 | 65 | 53.8 | 49.3 | 21.4 | 37 |

| 18 | <1 | 60 | 24.6 | 24 | 15.4 | 11.3 | 1.2 | 1 |

| Data presented in g/L at 20°C. Data sourced from Cyberlipid[5]. |

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method, is recommended[6][7][8][9]. This method is considered the gold standard for determining thermodynamic solubility[7][8].

3.1. Objective

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

3.2. Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, n-hexane, toluene, dimethyl sulfoxide)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or equipment for acid-base titration)

3.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visible to ensure saturation[8].

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow them to reach equilibrium. For fatty acids, this can range from a few hours for liquid samples to 24 hours or more for solids to ensure thermodynamic equilibrium is reached[7].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least one hour to permit the excess solute to sediment.

-

For samples where fine particles remain suspended, centrifugation can be used to achieve a clear supernatant.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved solute.

-

Accurately dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.

-

3.4. Quantification

The concentration of this compound in the diluted samples can be determined using several analytical techniques:

-

Gas Chromatography (GC): Fatty acids are commonly analyzed by GC after conversion to their more volatile methyl esters (FAMEs)[10]. The sample can be derivatized and then quantified using a GC-FID, with an internal standard used for accurate quantification[10].

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of fatty acids[11]. A suitable column (e.g., C8 or C18) and mobile phase would need to be developed. Detection can be achieved using a UV detector if the fatty acid is derivatized with a UV-active tag, or with a mass spectrometer (LC-MS)[11].

-

Titrimetry: For determining the total free fatty acid content, a simple acid-base titration can be employed. The sample is dissolved in a suitable solvent mixture (e.g., ethanol/diethyl ether) and titrated with a standardized solution of potassium hydroxide (B78521) (KOH) using a phenolphthalein (B1677637) indicator or a pH meter for potentiometric titration[12][13].

3.5. Data Analysis

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

From the analytical measurement of the diluted sample, determine its concentration using the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/L or mg/mL.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

- 1. ANALYSIS OF LIPIDS [people.umass.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. cyberlipid.gerli.com [cyberlipid.gerli.com]

- 6. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 11. researchgate.net [researchgate.net]

- 12. FA global methods | Cyberlipid [cyberlipid.gerli.com]

- 13. mt.com [mt.com]

7-Octenoic Acid: A Comprehensive Material Safety Data Sheet for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

7-Octenoic acid, a medium-chain fatty acid, is a valuable building block in organic synthesis and various research applications.[1][2] Understanding its hazardous properties and handling requirements is paramount for ensuring laboratory safety. This technical guide provides a comprehensive overview of the material safety data for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Safety & Physical Data

This compound is classified as a hazardous substance. Adherence to safety protocols is crucial to prevent adverse health effects and environmental contamination. The following tables summarize the key safety and physical characteristics of this compound.

GHS Hazard Identification and Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | pericolo | Danger | H302: Harmful if swallowed[1][3][4][5][6] |

| Skin Corrosion/Irritation | 1B | Corrosione | Danger | H314: Causes severe skin burns and eye damage[1][3][4][5][6] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | Pericolo ambientale | Danger | H400: Very toxic to aquatic life[1][3][4][5][6] |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1], Sigma-Aldrich[4] |

| Molecular Weight | 142.20 g/mol | PubChem[1], Sigma-Aldrich[4] |

| Appearance | Liquid | Sigma-Aldrich[4][6] |

| Density | 0.925 g/mL at 25 °C | Sigma-Aldrich[4][6] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | Sigma-Aldrich[4][6] |

| Refractive Index | n20/D 1.442 | Sigma-Aldrich[4][6] |

| pKa | 4.77 ± 0.10 (Predicted) | ChemicalBook[3] |

| Water Solubility | 683.4 mg/L @ 25 °C (estimated) | The Good Scents Company[7] |

Experimental Protocols: First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following protocols are based on standard safety data sheet recommendations.

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[5]

If Inhaled:

-

Move the person into fresh air.

-

If breathing is difficult, give oxygen.

-

If not breathing, give artificial respiration.

-

Consult a physician.[5]

In Case of Skin Contact:

-

Immediately take off contaminated clothing and shoes.

-

Wash off with soap and plenty of water.

-

Consult a physician.[5]

In Case of Eye Contact:

-

Rinse thoroughly with plenty of water for at least 15 minutes.

-

Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Immediately call a POISON CENTER or doctor/physician.[5]

If Swallowed:

-

Do NOT induce vomiting.

-

Never give anything by mouth to an unconscious person.

-

Rinse mouth with water.

-

Consult a physician.[5]

Safe Handling and Storage Workflow

Proper handling and storage procedures are essential to minimize the risks associated with this compound. The following workflow diagram illustrates the key steps from procurement to disposal.

Caption: Workflow for the safe handling of this compound.

Hazard Communication and Response Logic

The Globally Harmonized System (GHS) provides a logical framework for communicating hazards and the necessary precautionary measures. The diagram below illustrates the relationship between the identified hazards of this compound and the corresponding response actions.

Caption: GHS Hazard and Precautionary Statement Relationships.

References

- 1. This compound | C8H14O2 | CID 543977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 18719-24-9 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 7-辛烯酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 7-辛烯酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 18719-24-9 [thegoodscentscompany.com]

The Multifaceted Biological Activities of 7-Octenoic Acid: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the diverse biological functions of 7-octenoic acid, detailing its anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and antimicrobial properties. This document provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

This compound (7-OCT), a medium-chain fatty acid, is emerging as a molecule of significant interest in the scientific community due to its diverse biological activities.[1] Sourced from natural origins such as Moringa oleifera, this compound has demonstrated a range of effects with potential therapeutic applications.[1][2] This technical guide provides a detailed exploration of the biological activities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its functions.

Anti-inflammatory, Antioxidant, and Anti-apoptotic Activities

This compound has been shown to possess potent anti-inflammatory, antioxidant, and anti-apoptotic properties, primarily investigated in lipopolysaccharide (LPS)-stimulated macrophage models.[1]

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data.

| Biological Activity | Cell Line | Assay | Parameter | Value | Reference |

| Cytotoxicity | THP-1 Macrophages | MTT | IC50 | 272 µg/mL | [1] |

| Anti-inflammatory | LPS-stimulated THP-1 Macrophages | ELISA | IL-1β Inhibition | Concentration-dependent | [1] |

| IL-6 Inhibition | Concentration-dependent | [1] | |||

| TNF-α Inhibition | Concentration-dependent | [1] | |||

| Antioxidant | LPS-stimulated THP-1 Macrophages | Western Blot | p-p47phox Inhibition | Concentration-dependent | [1] |

| NOX2 Inhibition | Concentration-dependent | [1] | |||

| Anti-apoptotic | LPS-stimulated THP-1 Macrophages | qRT-PCR | BAX, CASP3, CASP7 Downregulation | Concentration-dependent | [3] |

| BCL2 Up-regulation | Concentration-dependent | [3] |

Signaling Pathway Analysis

1.2.1. Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, 7-OCT suppresses the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[1]

1.2.2. Modulation of Oxidative Stress Pathways

This compound mitigates oxidative stress by downregulating the expression of key components of the NADPH oxidase 2 (NOX2) complex, which is a major source of reactive oxygen species (ROS) in macrophages. Specifically, it inhibits the phosphorylation of p47phox, a critical step for NOX2 activation.[1]

1.2.3. Regulation of the Intrinsic Apoptotic Pathway

This compound demonstrates anti-apoptotic effects by modulating the expression of key proteins in the intrinsic apoptotic pathway. It downregulates the expression of pro-apoptotic proteins such as BAX and caspases 3 and 7, while upregulating the anti-apoptotic protein Bcl-2.[3]

Experimental Protocols

1.3.1. Cell Viability Assay (MTT Assay)

-

Cell Line: THP-1 human monocytic cell line.

-

Method:

-

Seed THP-1 cells in a 96-well plate and differentiate into macrophages.

-

Treat the cells with varying concentrations of this compound for 24 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.[1]

-

1.3.2. Cytokine Measurement (ELISA)

-

Target Cytokines: TNF-α, IL-1β, IL-6.

-

Method:

-

Culture THP-1 macrophages and stimulate with 1 µg/mL LPS in the presence or absence of this compound (50, 80, and 100 µg/mL) for a specified time.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm.[1]

-

1.3.3. Western Blot Analysis

-

Target Proteins: Phosphorylated p47phox, NOX2, BAX, Caspase-3, Bcl-2.

-

Method:

-

Treat THP-1 macrophages with LPS and/or this compound.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.[1][4]

-

1.3.4. Quantitative Real-Time PCR (qRT-PCR)

-

Target Genes: BAX, CASP3, CASP7, BCL2.

-

Method:

-

Treat THP-1 macrophages with LPS and/or this compound.

-

Isolate total RNA from the cells and reverse transcribe it into cDNA.

-

Perform qRT-PCR using gene-specific primers and a suitable master mix.

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the 2-ΔΔCt method.[3]

-

Anti-Fibrotic Activity

Recent studies have highlighted the anti-fibrotic potential of this compound in the context of liver fibrosis. The primary mechanism involves the modulation of transforming growth factor-beta 1 (TGF-β1) signaling in hepatic stellate cells (HSCs), the main cell type responsible for liver fibrosis.[5][6]

Signaling Pathway Analysis

2.1.1. Inhibition of the TGF-β/SMAD Pathway

This compound has been shown to suppress the activation of HSCs by inhibiting the TGF-β/SMAD signaling pathway. It downregulates the expression of TGF-β receptor 1 (TGFBR1) and inhibits the phosphorylation of SMAD3, a key downstream effector of TGF-β signaling. This leads to a reduction in the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I.[5]

Experimental Protocols

2.2.1. Cell Culture and Treatment

-

Cell Line: LX-2 human hepatic stellate cell line.

-

Method:

-

Culture LX-2 cells in appropriate media.

-

Induce a fibrotic phenotype by treating the cells with TGF-β1 (e.g., 10 ng/mL).

-

Co-treat the cells with different concentrations of this compound for a specified duration (e.g., 48 hours).[6]

-

2.2.2. Proteomic Analysis (LC-MS/MS)

-

Objective: To identify and quantify changes in the proteome of TGF-β1-stimulated LX-2 cells upon treatment with this compound.

-

Method:

-

Lyse the treated and control cells and extract the proteins.

-

Digest the proteins into peptides (e.g., with trypsin).

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the peptides using tandem mass spectrometry (MS/MS).

-

Identify and quantify the proteins using bioinformatics software. A typical workflow involves data-dependent acquisition, where intense peptide ions are selected for fragmentation and analysis.[7][8]

-

Antimicrobial and Antifungal Activities

While the primary focus of recent research has been on its anti-inflammatory and anti-fibrotic effects, this compound, as a medium-chain fatty acid, is also expected to possess antimicrobial and antifungal properties. The exact quantitative data for this compound is not extensively reported in the reviewed literature, but the general methodologies for assessing these activities are well-established.

Experimental Protocols

3.1.1. Determination of Minimum Inhibitory Concentration (MIC)

-

Method (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Include positive (microorganism without 7-OCT) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[9][10]

-

Conclusion

This compound is a promising bioactive compound with a wide spectrum of biological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, apoptosis, and fibrosis suggests its potential for development as a therapeutic agent for a variety of diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this multifaceted molecule. Further research is warranted to establish its in vivo efficacy and safety profiles and to fully elucidate the quantitative aspects of its antimicrobial and antifungal activities.

References

- 1. In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of this compound Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM) | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of this compound Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation of p47phox is required for receptor-mediated NADPH oxidase/NOX2 activation in Epstein-Barr virus-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ProteomeXchange Dataset PXD063183 [proteomecentral.proteomexchange.org]

- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. azolifesciences.com [azolifesciences.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

The Metabolic Fate of 7-Octenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Octenoic acid, a monounsaturated medium-chain fatty acid, is gaining interest in the scientific community for its potential biological activities. Understanding its role in metabolic pathways is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides an in-depth overview of the metabolic processing of this compound, focusing on its catabolism through beta-oxidation. Due to the limited specific data on this compound, this guide integrates established principles of unsaturated fatty acid metabolism to project its likely metabolic fate. We also present detailed experimental protocols and visualizations to facilitate further research in this area.

Catabolism of this compound: The Beta-Oxidation Pathway

The primary catabolic pathway for fatty acids is mitochondrial beta-oxidation, a cyclical process that sequentially shortens the acyl-CoA chain to produce acetyl-CoA, FADH₂, and NADH. The presence of a double bond in this compound necessitates the action of an auxiliary enzyme in addition to the core beta-oxidation enzymes.

Following activation to its coenzyme A derivative, 7-octenoyl-CoA, the fatty acid enters the mitochondrial matrix. It then undergoes two standard cycles of beta-oxidation. However, the third cycle is interrupted by the presence of the double bond.

Projected Beta-Oxidation of 7-Octenoyl-CoA:

-

First Cycle of Beta-Oxidation: 7-Octenoyl-CoA is oxidized to produce one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH, yielding hex-5-enoyl-CoA.

-

Second Cycle of Beta-Oxidation: Hex-5-enoyl-CoA undergoes another round of beta-oxidation, generating a second molecule of acetyl-CoA, FADH₂, and NADH, resulting in but-3-enoyl-CoA.

-

Isomerization: The resulting cis-Δ³-enoyl-CoA intermediate is not a substrate for the next enzyme in the standard beta-oxidation pathway, acyl-CoA dehydrogenase. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, forming crotonyl-CoA.[1][2]

-

Completion of Beta-Oxidation: Crotonyl-CoA is a standard substrate for the remaining enzymes of the beta-oxidation pathway. It undergoes hydration, oxidation, and thiolytic cleavage to yield two final molecules of acetyl-CoA.

The complete oxidation of one molecule of this compound is projected to yield 4 molecules of acetyl-CoA, 2 molecules of FADH₂, and 3 molecules of NADH.

Visualizing the Beta-Oxidation of this compound

Caption: Projected beta-oxidation pathway of this compound.

Biosynthesis of this compound

The biosynthesis of unsaturated fatty acids typically involves the action of desaturase enzymes on saturated fatty acid precursors. While specific pathways for this compound have not been extensively detailed, it is plausible that it is synthesized from its saturated counterpart, octanoic acid (caprylic acid), through the action of a specific desaturase enzyme.

In some lower eukaryotes, polyunsaturated fatty acids are synthesized through an aerobic pathway involving elongases and oxygen-dependent desaturases.[3] The biosynthesis of monounsaturated fatty acids in other organisms often involves the introduction of a double bond into a pre-existing saturated fatty acyl-CoA.

Visualizing a Putative Biosynthetic Pathway

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics, metabolic flux, and concentration levels of intermediates directly related to the metabolism of this compound. Further research employing metabolic tracing studies is required to generate this crucial information.

Experimental Protocols

To facilitate the investigation of this compound's role in metabolic pathways, the following experimental protocols, adapted from established methods for studying fatty acid metabolism, are provided.

Protocol 1: In Vitro Beta-Oxidation Assay

This protocol is designed to measure the rate of beta-oxidation of this compound in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

This compound

-

ATP, CoA, and MgCl₂ (for activation)

-

L-carnitine

-

NAD⁺ and FAD

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Spectrophotometer or plate reader

Methodology:

-

Activation of this compound: Prepare a reaction mixture containing this compound, ATP, CoA, and MgCl₂ to form 7-octenoyl-CoA.

-

Mitochondrial Respiration: Incubate isolated mitochondria in the assay buffer with L-carnitine, NAD⁺, and FAD.

-

Initiate Reaction: Add the prepared 7-octenoyl-CoA to the mitochondrial suspension to start the beta-oxidation process.

-

Measurement: Monitor the reduction of NAD⁺ to NADH at 340 nm using a spectrophotometer. The rate of NADH production is indicative of the beta-oxidation rate.

Visualizing the In Vitro Beta-Oxidation Workflow

Caption: Workflow for in vitro beta-oxidation assay of this compound.

Protocol 2: Stable Isotope Tracing of this compound Metabolism in Cultured Cells

This protocol uses stable isotope-labeled this compound to trace its metabolic fate within cells.[4]

Materials:

-

Cultured cells (e.g., hepatocytes, adipocytes)

-

¹³C-labeled this compound

-

Cell culture medium

-

Reagents for lipid extraction (e.g., chloroform, methanol)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a medium containing ¹³C-labeled this compound and incubate for a specified time.

-

Metabolite Extraction: After incubation, wash the cells and extract total lipids and polar metabolites.

-

Sample Preparation: Derivatize fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or prepare lipid extracts for LC-MS analysis.

-

Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS to identify and quantify ¹³C-labeled metabolites derived from this compound, such as intermediates of beta-oxidation, elongated or desaturated fatty acids, and complex lipids.

Visualizing the Stable Isotope Tracing Workflow

Caption: Workflow for stable isotope tracing of this compound metabolism.

Conclusion and Future Directions

While the precise metabolic pathway of this compound is yet to be fully elucidated with specific quantitative data, this guide provides a robust framework based on established principles of fatty acid metabolism. The projected beta-oxidation pathway highlights the requirement for an isomerase to handle the monounsaturated nature of this medium-chain fatty acid. The provided experimental protocols offer a starting point for researchers to investigate the metabolism of this compound in detail. Future research should focus on:

-

Enzyme Characterization: Identifying and characterizing the specific desaturases and isomerases that act on this compound and its metabolites.

-

Quantitative Metabolic Flux Analysis: Utilizing stable isotope tracing and mass spectrometry to quantify the flux of this compound through various metabolic pathways.

-

In Vivo Studies: Investigating the metabolism and physiological effects of this compound in animal models to understand its systemic impact.

A comprehensive understanding of the metabolic pathways of this compound will be instrumental in unlocking its full potential in research and therapeutic development.

References

- 1. fatty acid β-oxidation (unsaturated, odd number) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]

- 3. Biosynthesis of polyunsaturated fatty acids in lower eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Impact of 7-Octenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octenoic acid, a medium-chain unsaturated fatty acid, is a compound of interest in various industrial and pharmaceutical applications. As with any chemical substance, a thorough understanding of its environmental fate and ecotoxicological profile is imperative for responsible development and use. This technical guide provides a comprehensive overview of the environmental impact of this compound, addressing its biodegradability, and aquatic and terrestrial toxicity. Due to the limited availability of direct experimental data for this compound, this guide incorporates a read-across approach, leveraging data from its saturated analogue, octanoic acid, and other relevant fatty acids to provide a robust assessment. Standardized experimental protocols for evaluating the environmental impact of chemical substances, as established by the Organisation for Economic Co-operation and Development (OECD), are detailed to guide future research and data generation.

Introduction

This compound (CAS 18719-24-9) is an organic compound with the chemical formula C8H14O2. Its structure, featuring a terminal double bond, differentiates it from its saturated counterpart, octanoic acid. While its potential applications are being explored, the environmental implications of its release must be carefully considered. This document serves as a technical resource for researchers and professionals, summarizing the current understanding of the environmental hazards associated with this compound and outlining the standardized methodologies for its assessment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been assigned the following hazard statement:

-

H400: Very toxic to aquatic life [1]

This classification underscores the potential for significant adverse effects on aquatic ecosystems, necessitating stringent control measures to prevent its release into the environment. The precautionary statement P273: Avoid release to the environment is therefore of paramount importance.[2]

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. Key aspects include biodegradability and bioaccumulation potential.

Biodegradability

Experimental Protocol: Ready Biodegradability (OECD 301)

The OECD 301 guideline provides a suite of methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[4][5] These tests are designed to determine if a substance is likely to be rapidly and completely biodegraded in an aquatic environment.

A common method is the Manometric Respirometry Test (OECD 301F) .[6]

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured over a 28-day period and is an indicator of the extent of biodegradation.[6][7]

-

Test Setup:

-

Test vessels containing the test substance and inoculum.

-

Control vessels with inoculum only (to measure basal respiration).

-

Reference vessels with a readily biodegradable substance (e.g., sodium benzoate) to validate the test system.

-

-

Pass Criteria: For a substance to be considered "readily biodegradable," there must be at least 60% of the theoretical oxygen demand (ThOD) consumed within a 10-day window during the 28-day test period.[7]

Bioaccumulation

The potential for a substance to bioaccumulate in organisms is a critical aspect of its environmental risk assessment. For octanoic acid, the saturated analogue of this compound, it is suggested not to be Persistent, Bioaccumulative, and Toxic (PBT).[8] Given the structural similarity, it is anticipated that this compound would also have a low potential for bioaccumulation.

Ecotoxicity

Ecotoxicity refers to the harmful effects of a substance on organisms in the environment. The GHS classification of this compound as "very toxic to aquatic life" indicates a high potential for harm to aquatic organisms.[1]

Aquatic Toxicity

Experimental Protocols for Aquatic Toxicity Testing

Standardized OECD guidelines are available to assess the acute toxicity of chemicals to key aquatic organisms.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

-

Principle: This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria.[11][12][13][14] Exponentially growing cultures of the test organisms are exposed to various concentrations of the test substance over 72 hours.[11][15] The inhibition of growth is the primary endpoint.[11]

-

Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[15]

-

Endpoint: The EC50 value is calculated, representing the concentration that causes a 50% reduction in growth rate or yield compared to the control.[13]

Daphnia sp. , Acute Immobilisation Test (OECD 202)

-

Principle: This test assesses the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[16][17] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[16][17][18][19][20]

-

Endpoint: The primary endpoint is the immobilization of the daphnids. The EC50 is the concentration at which 50% of the daphnids are immobilized compared to the control group.[19][20]

| Parameter | OECD 202 Guideline |

| Test Organism | Daphnia magna (<24 hours old)[17][19][20] |

| Exposure Duration | 48 hours[16][18][19] |

| Test Concentrations | At least 5 concentrations in a geometric series, plus a control[16][17][18] |

| Endpoint | Immobilisation (EC50)[17][19][20] |

| Test Conditions | Static or semi-static[19][20] |

Terrestrial Toxicity

Data on the terrestrial toxicity of this compound is not currently available. However, given its properties as a fatty acid, its behavior in soil would be influenced by factors such as soil composition, pH, and microbial activity.

Experimental Protocol: Terrestrial Plant Test (OECD 208)

-

Principle: This test evaluates the effects of a substance on seedling emergence and early growth of terrestrial plants.[21][22][23][24][25] Seeds are planted in soil treated with the test substance.[21][22][23]

-

Test Species: A range of plant species, including both monocots and dicots, are typically used.[23]

-

Endpoints: The test assesses seedling emergence, shoot height, and biomass. The ERx (effective rate causing x% effect) and NOER (No Observed Effect Rate) are determined.[23]

Quantitative Data Summary (Read-Across from Octanoic Acid)

Due to the absence of direct experimental data for this compound, the following table provides a summary of information for its saturated analogue, octanoic acid, to serve as a conservative estimate. It is crucial to note that the presence of a double bond in this compound may influence its environmental properties and toxicity.

| Endpoint | Result | Source |

| Ready Biodegradability | Expected to be readily biodegradable | Inferred from similar fatty acids |

| Bioaccumulation Potential | Low; not considered PBT[8] | Safety Assessment of Octanoic Acid[8] |

| Aquatic Toxicity | Insufficient data; read-across from nonanoic acid used in safety assessments[26] | Safety Assessment of Octanoic Acid[26] |

Conclusion and Recommendations